N,N-dicyclohexyl-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide
Description
N,N-dicyclohexyl-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide is a compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science .
Properties
Molecular Formula |
C19H31N3O |
|---|---|
Molecular Weight |
317.5 g/mol |
IUPAC Name |
N,N-dicyclohexyl-1-ethyl-3-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C19H31N3O/c1-3-21-14-18(15(2)20-21)19(23)22(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h14,16-17H,3-13H2,1-2H3 |
InChI Key |
QVNBIYQHIUNYEC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)C(=O)N(C2CCCCC2)C3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N,N-dicyclohexyl-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes, which provides pyrazoles under mild conditions . Another approach involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
N,N-dicyclohexyl-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bromine for oxidation and hydrazines for condensation reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of pyrazoline intermediates can yield 3,5-disubstituted or 3,4,5-trisubstituted pyrazoles .
Scientific Research Applications
N,N-dicyclohexyl-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide has several scientific research applications. In medicinal chemistry, pyrazole derivatives are explored for their potential as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . In agriculture, they are used as fungicides and nematicides . Additionally, pyrazole derivatives are investigated for their applications in materials science, such as in the development of dyes for solar cells and other optical applications .
Mechanism of Action
The mechanism of action of N,N-dicyclohexyl-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, some pyrazole derivatives act as succinate dehydrogenase inhibitors, disrupting mitochondrial respiration in fungi and leading to their antifungal activity . The compound’s structure allows it to bind to the active site of the enzyme, inhibiting its function and ultimately affecting cellular respiration .
Comparison with Similar Compounds
N,N-dicyclohexyl-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as N-methyl-substituted pyrazole carboxamides and dicarboxamides . These compounds share a similar pyrazole core structure but differ in their substituents, which can influence their biological activities and applications. For example, N-methyl-substituted pyrazole carboxamides have shown antiproliferative activity against cancer cell lines . Other similar compounds include 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, which is used as an intermediate in the synthesis of fungicides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
